molecular formula C6H6ClNOS B2550831 3-Chloro-4-methylthiophene-2-carboxamide CAS No. 189330-37-8

3-Chloro-4-methylthiophene-2-carboxamide

Cat. No.: B2550831
CAS No.: 189330-37-8
M. Wt: 175.63
InChI Key: OZUWTXQYYVOSQQ-UHFFFAOYSA-N
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Description

3-Chloro-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylthiophene-2-carboxamide typically involves the chlorination of 4-methylthiophene-2-carboxamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

4-Methylthiophene-2-carboxamide+SOCl2This compound+HCl+SO2\text{4-Methylthiophene-2-carboxamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 4-Methylthiophene-2-carboxamide+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene oxides or sulfoxides.

    Reduction: Amino-thiophene derivatives.

Scientific Research Applications

3-Chloro-4-methylthiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

  • 3-Chloro-4-methylthiophene-2-carboxylic acid
  • 4-Methylthiophene-2-carboxamide
  • 3-Chloro-2-thiophenecarboxamide

Comparison: 3-Chloro-4-methylthiophene-2-carboxamide is unique due to the presence of both a chlorine atom and a methyl group on the thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced antimicrobial and anti-inflammatory activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-chloro-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUWTXQYYVOSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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